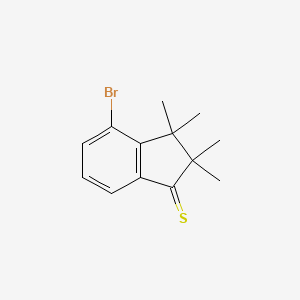
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, four methyl groups, and a thione group attached to the indene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione typically involves the bromination of 2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Applications De Recherche Scientifique
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and thione groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethyl-2,3-dihydro-1H-indene-1-thione: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene:
Propriétés
Numéro CAS |
86399-29-3 |
|---|---|
Formule moléculaire |
C13H15BrS |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
4-bromo-2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H15BrS/c1-12(2)10-8(6-5-7-9(10)14)11(15)13(12,3)4/h5-7H,1-4H3 |
Clé InChI |
FDRLIARBAXJFNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC=C2Br)C(=S)C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


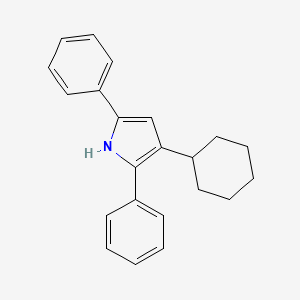


![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
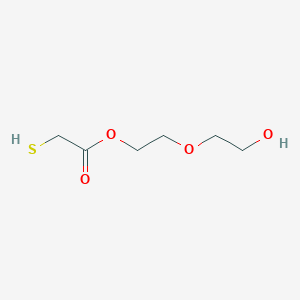
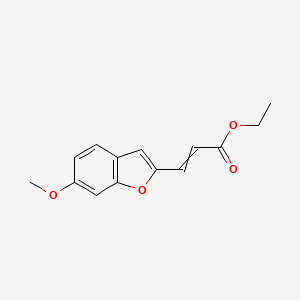
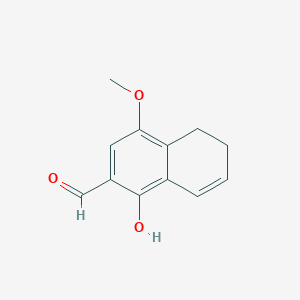
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
stannane](/img/structure/B14402995.png)

![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
